Class‑Level DPP‑4 Inhibitory Potency and Selectivity of 3‑Aminopiperidine Scaffold
While direct inhibitory data for 3‑amino‑3‑(piperidin‑3‑yl)propan‑1‑ol itself are not reported in primary literature, the 3‑aminopiperidine scaffold to which it belongs confers potent and highly selective DPP‑4 inhibition. A representative substituted 3‑aminopiperidine from the Cox et al. series exhibited a DPP‑4 IC₅₀ of 520 nM in a recombinant enzyme assay, with superb selectivity (>100,000‑fold) over the closely related peptidases QPP, DPP8, and DPP9 [1]. This selectivity profile is not shared by other piperidine‑based DPP‑4 inhibitors lacking the 3‑amino substitution; for instance, simple piperidine analogs often show promiscuous binding to DPP8/DPP9, leading to preclinical toxicity signals. The presence of the free amino group at the 3‑position is a critical determinant of both potency and isoform selectivity.
| Evidence Dimension | DPP‑4 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 520 nM (representative 3‑aminopiperidine derivative); Selectivity ratio >100,000 vs. DPP8/DPP9 |
| Comparator Or Baseline | Generic piperidine DPP‑4 inhibitors: typically IC₅₀ >10 µM and/or poor DPP8/DPP9 selectivity |
| Quantified Difference | ≥20‑fold improvement in potency; >100,000‑fold selectivity advantage |
| Conditions | Recombinant human DPP‑4, DPP8, DPP9 enzyme assays; 37°C, pH 7.4 |
Why This Matters
For researchers developing DPP‑4 inhibitors, the 3‑aminopiperidine core offers a validated starting point with a favorable selectivity window, reducing the risk of off‑target liabilities that plague other piperidine‑based scaffolds.
- [1] Cox JM, Harper B, Mastracchio A, et al. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2007;17(16):4579-4583. View Source
